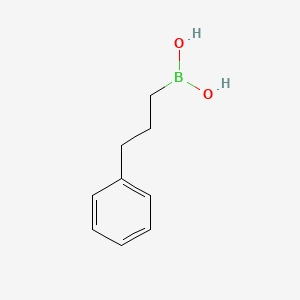

3-phenylpropylboronic Acid

Description

Properties

IUPAC Name |

3-phenylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHNKJXEZXIYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391345 | |

| Record name | 3-phenylpropylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36329-85-8 | |

| Record name | 3-phenylpropylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylpropylboronic Acid

Conventional Synthetic Approaches

Grignard Reagent and Organoborate Pathways

A foundational method for creating carbon-boron bonds involves the use of Grignard reagents. wikipedia.orgmasterorganicchemistry.com These organomagnesium halides, with the general formula R-Mg-X, are potent nucleophiles. wikipedia.org The synthesis of 3-phenylpropylboronic acid can be accomplished by reacting 3-phenylpropylmagnesium bromide with a trialkyl borate (B1201080), such as trimethyl borate. This is followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. pressbooks.pub This forms a boronate complex which, upon hydrolysis, yields the boronic acid. The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) under anhydrous conditions to prevent the Grignard reagent from being quenched by water. wikipedia.org

An alternative approach within this category is the reaction of a Grignard reagent with a boronic ester, such as pinacolborane or neopentylglycolborane. google.com This method can proceed at room temperature and often does not require an added base to form the corresponding boronic ester, which can then be hydrolyzed to the boronic acid. google.com

Palladium-Catalyzed Borylation of Precursors

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and the formation of carbon-boron bonds is no exception. nih.gov These methods offer high efficiency and functional group tolerance. nih.govbeilstein-journals.org

Direct C-H borylation is an increasingly sophisticated method that forms a C-B bond directly from a C-H bond, offering an atom-economical route to organoboron compounds. rsc.orgrsc.org While often governed by steric factors, directed C-H borylation utilizes a directing group on the substrate to achieve site-selectivity. rsc.org For the synthesis of this compound, a suitable precursor with a directing group could be employed to facilitate the selective borylation of the desired C-H bond.

A more common approach for precursors like (3-bromopropyl)benzene (B42933) is the palladium-catalyzed Miyaura-Ishiyama borylation. beilstein-journals.org This reaction couples an organic halide or pseudohalide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. A mild palladium-catalyzed process for the borylation of primary alkyl bromides, including (3-bromopropyl)benzene, has been developed using bis(pinacolato)diboron. nih.gov This method demonstrates excellent functional group tolerance. nih.gov The resulting pinacol (B44631) boronate ester can then be readily converted to the boronic acid. nih.govcuny.edu

Table 1: Ligand Screening for Palladium-Catalyzed Borylation of (3-bromopropyl)benzene

| Entry | Ligand | Yield of this compound pinacol ester (%) |

| 1 | Tri-tert-butylphosphonium tetrafluoroborate (B81430) | 92 |

| 2 | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 1 |

| 3 | SPhos | Lower than 92 |

| 4 | PCy₃ | Lower than 92 |

| 5 | PAd₃ | Lower than 92 |

This table is based on findings from a study on solid-state palladium-catalyzed borylation, which showed tri-tert-butylphosphonium tetrafluoroborate to be a highly effective ligand. beilstein-journals.org

For instance, an aryl halide can first undergo palladium-catalyzed borylation. nih.gov Following the completion of this step, a second aryl halide and a base are added to the same reaction vessel to initiate the Suzuki-Miyaura cross-coupling. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of various biaryl compounds. nih.govnih.gov While often applied to aryl halides, the principle can be extended to alkyl halides under appropriate conditions. The use of bis-boronic acid has been shown to facilitate these one-pot reactions, often with user-friendly and environmentally benign solvents like ethanol. nih.govorganic-chemistry.org

Advanced and Sustainable Synthesis Techniques

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govwikipedia.org In the context of this compound synthesis, these principles can be applied to both conventional and advanced methods.

Key aspects of green chemistry in this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). matanginicollege.ac.inmdpi.com For example, some palladium-catalyzed borylations have been successfully carried out in water or using recyclable systems like PEG-2000. organic-chemistry.org

Catalysis: Employing catalysts, especially recyclable ones, to improve reaction efficiency and reduce energy consumption. matanginicollege.ac.in Heterogeneous catalysts, such as SiliaCat DPP-Pd, offer the advantage of easy separation and recycling, contributing to a more sustainable process. beilstein-journals.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov Direct C-H borylation is a prime example of an atom-economical reaction as it avoids the use of pre-functionalized starting materials. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. matanginicollege.ac.in The development of room-temperature borylation methods for aryl chlorides is a significant step in this direction. rsc.org

Waste Reduction: One-pot syntheses significantly reduce waste by eliminating intermediate isolation and purification steps. acsgcipr.org

The application of mechanochemistry, such as ball milling, for palladium-catalyzed borylation represents a significant advancement in green synthesis. beilstein-journals.org This solvent-free approach can be performed in air and significantly reduces reaction times and the need for dry and degassed organic solvents. beilstein-journals.org

Table 2: Comparison of

| Synthetic Method | Key Features | Sustainability Aspects |

| Grignard Reagent Pathway | Use of strong nucleophiles, requires anhydrous conditions. wikipedia.org | Generates stoichiometric magnesium salt waste. |

| Palladium-Catalyzed Borylation | High efficiency, broad functional group tolerance. nih.govnih.gov | Catalytic amounts of palladium, potential for recyclable catalysts. |

| Direct C-H Borylation | High atom economy, avoids pre-functionalization. rsc.org | Reduces synthetic steps and byproducts. |

| Two-Step, One-Pot Synthesis | Combines borylation and cross-coupling, avoids intermediate isolation. nih.govnih.gov | Reduces solvent use and waste, improves process efficiency. acsgcipr.org |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times. beilstein-journals.org | Eliminates organic solvents, energy-efficient. |

Electrochemical Synthesis and Transformation of Organoboron Compounds

The synthesis of organoboron compounds, including this compound, through electrochemical methods represents a burgeoning field in sustainable chemistry. bohrium.com This approach utilizes electricity to drive borylation reactions, offering a powerful alternative to conventional synthetic routes. rsc.org Electrochemical strategies for synthesizing organoboron compounds primarily involve electrochemical borylation and hydroboration. rsc.org These methods are noted for their potential to form reactive intermediates by the gain or loss of electrons at an electrode surface. bohrium.com

Electrochemical borylation can be applied to a variety of starting materials, such as aryl halides, alkyl halides, and activated carboxylic acids. bohrium.com For the synthesis of an alkylboronic acid like this compound, an electrochemical approach could conceptually involve the reduction of a suitable precursor, such as 3-phenylpropyl halide, at the cathode to generate a carbanion, which then reacts with a boron-containing electrophile. Alternatively, an anodic oxidation process could be employed.

Recent advancements have focused on overcoming challenges inherent in the electrochemistry of organoboron compounds, such as high oxidation potentials and electrode passivation. nih.gov One innovative solution is the use of pulsed electrosynthesis, which can mitigate these issues and enable the efficient generation of radical intermediates from stable organoboron reagents. nih.gov While traditional methods often rely on stoichiometric oxidants or photocatalysis, electrochemical conditions have been less explored until recently. nih.gov

The transformation of organoboron compounds using electrochemical means is also an area of significant research. rsc.org These transformations can create a variety of functionalized molecules by forming new carbon-carbon and carbon-heteroatom bonds. rsc.org For instance, aryl potassium trifluoroborate salts have been successfully converted into aryl C-P, C-Se, C-Te, and C-S bonds through a sustainable oxidative electrochemical approach. nih.gov This highlights the versatility of electrosynthesis in modifying organoboron compounds.

A key aspect of electrochemical synthesis is the experimental setup, which typically consists of a galvanic cell, a potentiostat, and two electrodes. wikipedia.org The choice of solvent, electrolyte, and electrode material is crucial for the reaction's success. wikipedia.org For instance, to minimize competing reactions like hydrogen and oxygen evolution in aqueous media, electrodes with high overpotentials for these processes, such as lead cathodes and graphite (B72142) anodes, are often selected. wikipedia.org

| Parameter | Description | Relevance to Boronic Acid Synthesis |

| Reaction Type | Electrochemical Borylation / Hydroboration | Direct formation of the C-B bond. rsc.org |

| Precursors | Alkyl Halides, Alkenes, Carboxylic Acids | Potential starting materials for this compound synthesis. bohrium.com |

| Key Challenge | High Oxidation Potentials, Electrode Passivation | Hurdles to efficient synthesis that are being addressed by new techniques. nih.gov |

| Advanced Technique | Pulsed Electrosynthesis | Enables selective and efficient radical generation, overcoming passivation. nih.gov |

| Cell Type | Divided or Undivided Cell | The choice depends on the specific reaction to prevent unwanted side reactions. wikipedia.org |

Flow Chemistry Approaches for Continuous Production

Flow chemistry has emerged as a robust and scalable technology for the continuous production of chemical compounds, including boronic acids. researchgate.net This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, precise process control, and the potential for integrating in-line analysis and purification. researchgate.netrsc.org

A notable application of flow chemistry is in the synthesis of boronic acids via organolithium intermediates. organic-chemistry.org Researchers have developed simple continuous flow setups capable of producing various compounds, including boronic acids, on a multigram scale with reaction times of less than one second and high throughput. organic-chemistry.orgnih.gov This "Flash Chemistry" approach mitigates the risks associated with handling highly reactive organolithium species in batch reactors. organic-chemistry.org

The process typically involves a halogen-lithium exchange followed by an electrophilic quench with a borate ester. organic-chemistry.org For the synthesis of this compound, a precursor like 3-phenylpropyl bromide would be continuously fed into the flow reactor, where it would react with an organolithium reagent (e.g., n-butyllithium) to form an intermediate that is then immediately quenched with a trialkyl borate. This rapid sequence minimizes the formation of side products, a common issue in batch processes. okayama-u.ac.jp

The design of the flow reactor is straightforward, often utilizing commercially available components like T-pieces and PFA tubing, which helps to avoid clogging. organic-chemistry.org This setup allows for precise temperature control and efficient mixing, which are critical for optimizing yield. organic-chemistry.org The scalability of such systems is a key advantage, allowing for a seamless transition from laboratory-scale synthesis for medicinal chemistry to larger-scale production for early development studies without extensive redevelopment. organic-chemistry.org

Flow chemistry processes for lithiation-borylation offer a valuable alternative to other methods like the Miyaura borylation, as they avoid the use of palladium catalysts and the subsequent challenges associated with their removal from the final product. okayama-u.ac.jp

| Feature | Description | Advantage in Boronic Acid Synthesis |

| Technology | Continuous Flow Chemistry | Enables safe, rapid, and scalable production. researchgate.netorganic-chemistry.org |

| Reaction Time | < 1 second ("Flash Chemistry") | Minimizes side reactions and improves throughput. organic-chemistry.orgnih.gov |

| Key Reaction | Halogen-Lithium Exchange followed by Borylation | Efficiently forms the boronic acid from a halide precursor. organic-chemistry.orgokayama-u.ac.jp |

| Throughput | ~60 g/h | Demonstrates the high productivity and industrial potential of the method. organic-chemistry.org |

| Process Control | Precise temperature and mixing control | Leads to higher yields and purity of the final product. organic-chemistry.org |

| Scalability | From lab to multigram scale | Facilitates process development from research to production. organic-chemistry.org |

Mechanistic Investigations of 3 Phenylpropylboronic Acid Reactivity

Reaction Pathways and Transition States

The reactivity of boronic acids is fundamentally governed by the electronic nature of the boron atom and its interaction with various reagents. The specific reaction pathways and the structures of the associated transition states are crucial for understanding the outcomes of chemical transformations involving these compounds.

Concerted Mechanisms in Boronic Acid Transformations

While many reactions involving boronic acids proceed through stepwise mechanisms, concerted pathways are also proposed, particularly in transformations such as oxidations and certain coupling reactions. In a concerted mechanism, bond-forming and bond-breaking events occur simultaneously in a single transition state. For alkylboronic acids like 3-phenylpropylboronic acid, the nature of the transition state would be highly dependent on the specific reaction. For instance, in oxidative processes, the migration of the alkyl group from the boron to an oxygen atom is often considered a key step that can have a concerted character. The specific geometry and energy of such a transition state, however, have not been computationally modeled for this compound.

Role of Lewis Acidity in Reaction Mechanisms

The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is a cornerstone of its reactivity, allowing it to accept a pair of electrons from a Lewis base (e.g., a hydroxide (B78521) ion or an amine). This interaction forms a tetrahedral "ate" complex, which significantly alters the electronic properties and reactivity of the organoboron compound.

For this compound, its Lewis acidity would be a critical factor in many of its reactions. For example, in Suzuki-Miyaura coupling, the formation of a boronate species by reaction with a base is a prerequisite for the crucial transmetalation step with the palladium catalyst. The Lewis acidity of alkylboronic acids is generally considered to be weaker than that of arylboronic acids due to the electron-donating nature of the alkyl group compared to the electron-withdrawing nature of an aryl group.

Table 1: General Comparison of Lewis Acidity in Boronic Acids

| Class of Boronic Acid | Typical Substituent | Relative Lewis Acidity |

| Arylboronic Acids | Phenyl, substituted phenyl | Higher |

| Alkenylboronic Acids | Vinyl | Intermediate |

| Alkylboronic Acids | 3-Phenylpropyl , methyl, etc. | Lower |

This table illustrates a general trend and is not based on specific experimental data for this compound.

Protonation State Influence on Reactivity

The protonation state of the boronic acid functional group, which is dependent on the pH of the reaction medium, plays a pivotal role in its reactivity. In acidic or neutral solutions, the boronic acid exists predominantly in its neutral, trigonal planar form, R-B(OH)₂. In basic solutions, it can be deprotonated to form the anionic, tetrahedral boronate species, R-B(OH)₃⁻.

The reactivity of these two forms is markedly different. The neutral form is more Lewis acidic and can be susceptible to acid-catalyzed reactions. The boronate form, being more electron-rich, is generally more nucleophilic and is the active species in reactions like the Suzuki-Miyaura coupling. For this compound, controlling the pH would therefore be a key parameter to direct its reactivity towards a desired pathway.

Fundamental Reactions of this compound

Boronic acids undergo a variety of fundamental reactions, with protodeboronation being a particularly well-studied process, often as an undesired side reaction.

Protodeboronation Processes

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction can be promoted by both acidic and basic conditions and is highly dependent on the nature of the organic substituent on the boron atom. wikipedia.org For alkylboronic acids like this compound, this process is generally less facile than for many arylboronic acids, especially those bearing electron-withdrawing groups.

In the presence of a strong acid, the protodeboronation of boronic acids can occur. wikipedia.org The mechanism is generally considered to involve the protonation of one of the hydroxyl groups on the boron atom, making it a better leaving group. This is followed by the attack of a nucleophile (such as water) on the boron atom and subsequent cleavage of the C-B bond, with the carbon atom being protonated.

For this compound, an acid-catalyzed protodeboronation would likely proceed through a transition state where the C-B bond is breaking while the new C-H bond is forming. The rate of this reaction would depend on the acid concentration and the temperature. However, specific kinetic data for the acid-catalyzed protodeboronation of this compound is not available in the literature.

Table 2: General Mechanistic Steps in Acid-Catalyzed Protodeboronation of an Alkylboronic Acid

| Step | Description |

| 1. Protonation | A hydroxyl group on the boronic acid is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule or other nucleophile attacks the boron center. |

| 3. C-B Bond Cleavage | The carbon-boron bond breaks, with the alkyl group abstracting a proton from the reaction medium. |

| 4. Product Formation | The corresponding alkane and boric acid are formed. |

This table outlines a generalized pathway and is not based on specific studies of this compound.

Base-Catalyzed Protodeboronation Pathways

While detailed kinetic studies specifically on this compound are not extensively documented in the reviewed literature, the general mechanism for base-catalyzed protodeboronation of alkylboronic acids is understood to proceed through the formation of a tetracoordinate boronate anion. wikipedia.org In the presence of a base, such as hydroxide, the trigonal this compound accepts a hydroxide ion to form the more nucleophilic 3-phenylpropylboronate anion. This is followed by a rate-determining reaction with a proton source, typically water, which leads to the cleavage of the C-B bond and the formation of propylbenzene (B89791) and boric acid. wikipedia.org

Formation of the boronate anion: 3-Ph(CH₂)₃B(OH)₂ + OH⁻ ⇌ [3-Ph(CH₂)₃B(OH)₃]⁻

Protonolysis: [3-Ph(CH₂)₃B(OH)₃]⁻ + H₂O → 3-Ph(CH₂)₃-H + B(OH)₄⁻

The rate of this reaction is dependent on the concentration of both the boronate anion and the proton source.

Impact of Electronic and Steric Substituent Effects on Deboronation

For alkylboronic acids like this compound, electronic effects on the rate of protodeboronation are generally less pronounced compared to arylboronic acids. The electron density at the carbon atom of the C-B bond is a key factor. In the case of this compound, the phenyl group is separated from the boron atom by a propyl chain, which mitigates significant inductive or resonance effects on the C-B bond itself.

Steric effects can play a more significant role. Increased steric hindrance around the boron atom can influence the rate of both the formation of the tetrahedral boronate intermediate and its subsequent reaction. However, for a primary alkylboronic acid like this compound, steric hindrance is relatively minimal.

Dehydration to Boroxines

Boronic acids can undergo intermolecular dehydration to form six-membered cyclic anhydrides known as boroxines. This is a reversible equilibrium process. nih.govresearchgate.net

Thermal Activation and Condensation Mechanisms

The formation of the corresponding boroxine (B1236090) from this compound can be promoted by thermal activation, often by heating the boronic acid to drive off water. nih.gov The mechanism involves the condensation of three molecules of the boronic acid. The Lewis acidic nature of the boron atom in one molecule facilitates interaction with a hydroxyl group of another, leading to the elimination of a water molecule and the formation of a B-O-B linkage. This process repeats to form the stable six-membered boroxine ring with alternating boron and oxygen atoms.

The reaction is an equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. researchgate.net Computational studies on simple aliphatic boronic acids suggest that the formation of boroxines is often an endothermic and entropically driven process, due to the release of three water molecules. nih.govnih.gov

Table 1: Thermodynamic Parameters for Boroxine Formation from Aliphatic Boronic Acids (Note: Data for this compound is not specifically available in the reviewed literature; the following table presents computational data for simpler aliphatic boronic acids to illustrate the general thermodynamic trends.)

| Boronic Acid (R-B(OH)₂) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| H-B(OH)₂ | +12.2 | +4.5 |

| CH₃-B(OH)₂ | +6.7 | - |

| H₂N-B(OH)₂ | -2.9 | - |

Source: Computational studies on the thermodynamics of boroxine formation. nih.govnih.gov

Catalytic Effects on Dehydration (e.g., Metal Surface Catalysis)

While specific studies on the catalytic dehydration of this compound are limited, research on other boronic acids has shown that the dehydration process can be influenced by catalysts. For instance, organoboron acids themselves can act as catalysts in dehydration reactions. nih.gov The Lewis acidity of the boronic acid can activate hydroxyl groups, facilitating the removal of water. While not directly involving a metal surface, this highlights the potential for catalytic approaches to influence boroxine formation.

Reversible Formation of Boronate Esters with Diols and Alcohols

A hallmark of boronic acid chemistry is the reversible formation of cyclic boronate esters upon reaction with 1,2- or 1,3-diols and other polyols. aablocks.comscholaris.ca

Dynamic Covalent Bond Formation Principles

The reaction between this compound and a diol is a prime example of dynamic covalent chemistry. nih.govmdpi.commdpi.com This field of chemistry involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive chemical systems. The formation of the boronate ester bond is an equilibrium process, and the position of the equilibrium can be controlled by factors such as pH, temperature, and the concentrations of the reactants. aablocks.com

The formation of the cyclic ester involves the elimination of two molecules of water. The stability of the resulting boronate ester is influenced by the nature of the diol, with cis-diols on five- or six-membered rings generally forming more stable esters due to favorable ring strain in the product. nsf.gov The reversible nature of this bond is exploited in various applications, including self-healing materials, sensors, and drug delivery systems. nih.govnsf.gov

pH Dependence and Equilibrium Constants of Complexation

The interaction between boronic acids and diols to form boronate esters is a reversible process heavily influenced by pH. researchgate.netscispace.com Generally, the complexation is favored at pH values near or above the pKa of the boronic acid, as the equilibrium shifts towards the more nucleophilic tetrahedral boronate anion, which readily reacts with diols. mdpi.comresearchgate.net However, the optimal pH for binding can be complex and depends on the pKa of both the boronic acid and the specific diol. researchgate.netnih.gov

For this compound, specific equilibrium constants (Keq) for its complexation with various diols and detailed pH-rate profiles are not documented in the available literature. Research providing empirical data, such as association constants determined through methods like spectroscopic titration or competitive binding assays, focuses on other boronic acid derivatives. nih.govnih.gov While general principles suggest that the alkyl group in this compound might slightly alter its pKa compared to phenylboronic acid, thereby shifting the optimal pH for complexation, no specific studies were found to quantify this effect or provide the corresponding equilibrium constants. Therefore, data tables of equilibrium constants for this compound with common diols cannot be generated.

Stereochemical Aspects of Diol Complexation

The stereochemistry of the diol is a critical factor in the stability of the resulting boronate ester. Boronic acids exhibit a strong preference for binding with syn-periplanar diols, particularly those in a cis configuration on a five- or six-membered ring, as this geometry allows for the formation of a stable, five-membered cyclic boronate ester. nsf.gov The pre-organization of hydroxyl groups to match the geometry of the boronic acid binding site minimizes steric strain and leads to higher binding affinity. scispace.com

While these principles are fundamental to boronic acid chemistry, specific studies investigating the stereochemical aspects of complexation for this compound are absent from the reviewed scientific literature. There are no available research findings that detail its selectivity for different diastereomeric diols or provide quantitative data on the relative stability of the esters formed. Consequently, a detailed discussion of the stereochemical preferences and the impact of diol conformation on complexation specifically with this compound cannot be provided.

Applications of 3 Phenylpropylboronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic chemistry, and 3-phenylpropylboronic acid provides a stable and effective source of a 3-phenylpropyl nucleophile for coupling with various organic electrophiles.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance. kashanu.ac.irnih.gov While initially developed for aryl- and vinylboronic acids, its scope has expanded to include alkylboronic acids like this compound for the formation of sp³-sp² carbon-carbon bonds. organic-chemistry.orgrsc.org These reactions typically involve the palladium-catalyzed coupling of the organoboron reagent with an organic halide or triflate. kashanu.ac.irnobelprize.org

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). nobelprize.orgmdpi.com This step is often rate-determining, particularly with less reactive halides like aryl chlorides. researchgate.net

Transmetalation : This crucial step involves the transfer of the 3-phenylpropyl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic borate (B1201080) complex. mdpi.comyoutube.com This tetravalent borate species then reacts with the Ar-Pd-X complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-CH₂(CH₂)₂Ph). The transmetalation step is generally slower for sp³-hybridized alkylboronic acids compared to their sp²-hybridized aryl counterparts. rsc.org

Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the 3-phenylpropyl group) are coupled together, forming the final product (Ar-CH₂(CH₂)₂Ph). nobelprize.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com A potential side reaction for alkylboronic acids containing β-hydrogens is β-hydride elimination from the R-Pd-Ar intermediate, which can lead to reduced byproducts. However, the use of appropriate ligands can suppress this pathway. rsc.org

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl and vinyl halides and triflates. The reaction exhibits significant functional group tolerance, a hallmark of this cross-coupling method. nih.govnsf.gov Electron-rich, electron-poor, and sterically hindered aryl halides can all serve as effective coupling partners. rsc.org

A variety of sensitive functional groups are well-tolerated under the typically mild reaction conditions. These include esters, ketones, nitriles, nitro groups, and even free hydroxyl and amino groups, which avoids the need for extensive use of protecting groups. nsf.gov This broad compatibility makes the reaction highly valuable in the synthesis of complex molecules.

| Entry | Aryl Bromide | Alkylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromoacetophenone | This compound | 4-(3-Phenylpropyl)acetophenone | Typically high |

| 2 | Methyl 4-bromobenzoate | This compound | Methyl 4-(3-phenylpropyl)benzoate | Typically high |

| 3 | 4-Bromonitrobenzene | This compound | 1-Nitro-4-(3-phenylpropyl)benzene | Typically high |

| 4 | 1-Bromo-2,6-dimethylbenzene | Cyclohexylboronic Acid | 1-Cyclohexyl-2,6-dimethylbenzene | ~95% rsc.org |

| 5 | 1-Bromo-4-methoxybenzene | n-Propylboronic Acid | 1-Methoxy-4-propylbenzene | Typically high |

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and ligands used. Data for entries 1, 2, 3, and 5 are illustrative of typical outcomes for primary alkylboronic acids, while data for entry 4 is adapted from literature on sterically hindered couplings. rsc.org

A powerful extension of the Suzuki-Miyaura reaction is the carbonylative variant, which introduces a molecule of carbon monoxide (CO) to generate ketones. nih.gov In this three-component coupling, an aryl halide, this compound, and CO are combined in the presence of a palladium catalyst to synthesize aryl alkyl ketones. rsc.orgrsc.org

The mechanism follows the standard Suzuki cycle, but with an additional migratory insertion step. After the initial oxidative addition of the aryl halide to Pd(0), carbon monoxide coordinates to the palladium(II) complex and subsequently inserts into the aryl-palladium bond to form an aroyl-palladium species (ArCO-Pd-X). This intermediate then undergoes transmetalation with the 3-phenylpropylboronate, followed by reductive elimination to yield the 1-aryl-4-phenylbutan-1-one product and regenerate the Pd(0) catalyst. libretexts.org This method provides a direct route to complex ketones from readily available starting materials. nih.gov

While the Suzuki-Miyaura coupling is highly versatile, the use of heteroaryl halides as coupling partners can present unique challenges. nih.govnih.gov Many nitrogen-containing heterocycles (e.g., pyridine (B92270), quinoline, imidazole) are Lewis basic and can coordinate strongly to the palladium catalyst. researchgate.net This coordination can lead to catalyst inhibition or deactivation, slowing down or completely halting the catalytic cycle.

Furthermore, some heteroarylboronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), but this is less of a concern when using this compound as the boron-containing partner. youtube.com To overcome catalyst inhibition when using heteroaryl halides, the choice of ligand is critical. The use of sterically bulky, electron-rich phosphine (B1218219) ligands can often promote the desired cross-coupling by facilitating the reductive elimination step and minimizing catalyst poisoning. nih.govresearchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C bonds, as it avoids the need for pre-functionalized starting materials like halides or triflates. nih.gov Organoboron reagents, including derivatives of this compound, can be employed as coupling partners in these transformations, which are often catalyzed by rhodium or palladium. acs.orgnih.gov

In a typical rhodium(III)-catalyzed C-H alkylation, an arene containing a directing group (such as an oxime or pyridine) first coordinates to the Rh(III) center. acs.orgescholarship.org This is followed by a chelation-assisted C-H activation step to form a five-membered rhodacycle intermediate. The alkylboron reagent then undergoes transmetalation with this intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates a Rh(I) species, which is then re-oxidized to Rh(III) to complete the catalytic cycle. nih.gov This approach allows for the direct and regioselective alkylation of C-H bonds ortho to a directing group, offering a streamlined alternative to traditional cross-coupling methods. acs.org

C-H Functionalization Strategies

Transition-Metal-Free C-H Functionalization Mediated by Boronic Acids

Transition-metal-free C-H functionalization represents a significant advancement in sustainable chemistry, avoiding the cost and toxicity associated with metal catalysts. rsc.org In this context, boronic acids can be involved in reactions that proceed through mechanisms not requiring a transition metal. nih.gov

A comprehensive search of the scientific literature did not yield specific examples of this compound being used in transition-metal-free C-H functionalization reactions. However, the field has seen the development of methods for the functionalization of C-H bonds using aryl- and alkenylboronic acids under metal-free conditions. rsc.org These reactions often rely on the generation of highly reactive intermediates that can engage in C-H activation.

Transition-Metal-Catalyzed C-H Activation (e.g., Palladium, Rhodium)

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. greyhoundchrom.com Palladium and rhodium are among the most extensively studied metals for these transformations. rsc.orgorganic-chemistry.org

Palladium-Catalyzed C-H Activation: Palladium catalysts are widely used for the C-H activation of arenes and heteroarenes, often directed by a coordinating group on the substrate. nih.gov While numerous examples exist for the coupling of arylboronic acids in these reactions, specific applications of this compound are not well-documented in the literature. In principle, a palladium catalyst could activate a C-H bond of a substrate, followed by transmetalation with this compound and reductive elimination to form a new carbon-carbon bond.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also proven effective for C-H activation, with applications in the synthesis of complex molecules. escholarship.orgnih.gov Similar to palladium catalysis, the typical coupling partners for rhodium-catalyzed C-H functionalization are often other unsaturated moieties or organometallic reagents. The direct use of alkylboronic acids like this compound in such reactions is not a commonly reported transformation.

Regioselectivity and Site-Selectivity Challenges in C-H Activation

A primary challenge in C-H activation is controlling the regioselectivity and site-selectivity, as organic molecules often possess multiple, electronically similar C-H bonds. wordpress.com Directing groups are a common strategy to address this challenge, guiding the metal catalyst to a specific C-H bond. researchgate.net The inherent electronic and steric properties of the substrate also play a crucial role.

In the context of reactions involving this compound as a potential coupling partner, the regioselectivity would be primarily determined by the C-H activation step on the other substrate. The choice of catalyst, ligands, and reaction conditions would be critical in directing the functionalization to the desired position. wordpress.com Without specific examples, the challenges in achieving a particular regioselectivity in a hypothetical reaction with this compound can only be extrapolated from general principles of C-H activation.

Organoboron-Catalyzed Aldol (B89426) and Related Reactions

Organoboron compounds can act as Lewis acid catalysts in various organic transformations, including the aldol reaction. nih.gov Boronic acids, in particular, can activate carbonyl compounds towards nucleophilic attack.

There is a lack of specific reports on the use of this compound as a catalyst for aldol and related reactions in the scientific literature. Generally, arylboronic acids with electron-withdrawing groups are employed as catalysts in these transformations to enhance their Lewis acidity. nih.gov The catalytic activity of an alkylboronic acid like this compound in this context is not established.

Stereoselective Transformations Involving this compound Derivatives

The development of stereoselective reactions is a major focus of modern organic synthesis. Chiral derivatives of boronic acids can be used as catalysts or reagents to induce stereoselectivity.

No specific examples of stereoselective transformations involving chiral derivatives of this compound were found in the surveyed literature. In principle, chiral ligands could be appended to the boron atom of this compound to create a chiral environment for a catalytic reaction, or the propyl chain itself could be modified to incorporate stereocenters, which might influence the stereochemical outcome of subsequent reactions.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as oxygen and nitrogen is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals and materials.

Copper-Promoted C-O and C-N Cross-Coupling (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a copper-promoted reaction that forms C-O and C-N bonds by coupling a boronic acid with an alcohol or an amine, respectively. wikipedia.orgnrochemistry.com This reaction is attractive due to its often mild reaction conditions and the use of inexpensive copper catalysts. organic-chemistry.org

While the Chan-Lam coupling is most commonly employed with arylboronic acids, there is growing interest in extending its scope to alkylboronic acids. nih.gov

C-O Cross-Coupling: The coupling of this compound with phenols would lead to the formation of aryl propyl ethers. While specific examples with this compound are not prevalent, the general methodology has been established for other alkylboronic acids. nih.gov

C-N Cross-Coupling: Similarly, the reaction of this compound with amines would yield N-alkylated products. The Chan-Lam N-arylation is a well-established process, and the development of analogous N-alkylation reactions is an active area of research.

The following table provides a representative example of a Chan-Lam C-N coupling reaction. Please note that this example does not specifically use this compound, but illustrates the general transformation.

| Boronic Acid Derivative | Amine | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 1-Phenyl-1H-imidazole | 90 |

Data is illustrative of the Chan-Lam coupling reaction and does not feature this compound.

Boronic Acid-Mediated Fluorination-Elimination Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While direct fluorination of alkylboronic acids is an area of active research, the concept of a boronic acid-mediated fluorination-elimination sequence provides a potential pathway to unsaturated compounds. This hypothetical two-step process would first involve the conversion of the C-B bond of this compound into a C-F bond, followed by an elimination reaction to generate an alkene.

Fluorination of Alkylboronic Acids:

Recent advancements have demonstrated the feasibility of fluorinating alkylboronic acids and their derivatives. nih.govresearchgate.net One common approach involves the use of an electrophilic fluorinating agent, such as Selectfluor®, often in the presence of a silver catalyst. acs.org The reaction is believed to proceed through a radical mechanism. acs.org For instance, the silver-catalyzed fluorination of various primary, secondary, and tertiary alkylboronates has been successfully achieved under aqueous conditions. acs.org

Subsequent Elimination:

Following the fluorination step, the resulting 3-fluoro-1-phenylpropane could undergo a base-induced elimination reaction to yield either (E)- or (Z)-1-phenylprop-1-ene. The regioselectivity and stereoselectivity of this elimination would be dependent on the reaction conditions and the nature of the base employed. This two-step sequence would represent an indirect method for the deboronative olefination of this compound.

It is important to note that this fluorination-elimination strategy remains a conceptual application for this compound, as direct experimental evidence for this specific substrate is yet to be reported. However, the general reactivity of alkylboronic acids towards fluorination suggests the potential for such a transformation. nih.govacs.org

Derivatization and Functionalization Strategies for this compound

Formation of Alpha-Haloalkylboronic Esters

Alpha-haloalkylboronic esters are valuable synthetic intermediates due to their dual functionality, possessing both a nucleophilic carbon-boron bond and an electrophilic carbon-halogen bond. nih.govresearchgate.net The synthesis of these compounds from alkylboronic acids like this compound is a key derivatization strategy. While direct halogenation at the alpha-position of an existing alkylboronic acid is challenging, several indirect methods have been developed for the synthesis of α-haloalkylboronic esters. nih.govresearchgate.net

One contemporary approach involves the functionalization of vinylboronic esters. For example, a visible-light-mediated dual catalytic process has been developed for the multicomponent coupling of diaryliodonium salts, alkenes, and a simple metal chloride to generate α-chloro alkylboronic esters. organic-chemistry.org Another innovative method is the external catalyst-free and solvent-less mechanochemical synthesis of α-halo alkylboronic esters from aryl diazonium salts, alkenes, and metal halides. nih.gov

Although a specific protocol for the synthesis of an alpha-halo derivative of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be envisioned. This would likely involve the initial conversion of this compound to a vinylboronic ester, followed by one of the aforementioned halogenation methods. The resulting α-halo-(3-phenylpropyl)boronic ester would be a versatile building block for further synthetic transformations.

| Reagent/Catalyst System | Reaction Type | Potential Product from this compound Derivative | Ref |

| Diaryliodonium salt, alkene, metal chloride, visible light | Photoredox Catalysis | α-Chloro-(3-phenylpropyl)boronic ester | organic-chemistry.org |

| Aryl diazonium salt, alkene, metal halide | Mechanochemistry | α-Halo-(3-phenylpropyl)boronic ester | nih.gov |

Protecting Group Chemistry (e.g., N-Methyliminodiacetic acid (MIDA) Boronates)

Boronic acids are known to be sensitive to a variety of reaction conditions, which can limit their utility in multi-step syntheses. To address this, the boronic acid functional group can be protected. N-methyliminodiacetic acid (MIDA) has emerged as an exceptional protecting group for boronic acids, forming stable, crystalline MIDA boronates. orgsyn.orgsigmaaldrich.com

The MIDA boronate of this compound would offer several advantages. MIDA boronates are generally stable to a wide range of reagents and conditions, including chromatography, and are bench-top stable for extended periods. orgsyn.org This increased stability allows for the application of a broader range of synthetic transformations on other parts of the molecule without affecting the boronic acid moiety.

The protection of this compound as its MIDA boronate would be achieved by a condensation reaction with N-methyliminodiacetic acid, typically with the removal of water. researchgate.netkorea.ac.kr The deprotection to regenerate the free boronic acid is readily accomplished under mild aqueous basic conditions. orgsyn.org

The use of MIDA boronates has been extensively demonstrated in iterative cross-coupling reactions for the synthesis of complex molecules. orgsyn.org The MIDA boronate of this compound could therefore serve as a valuable building block in such synthetic strategies.

Below is a table summarizing the properties of MIDA boronates derived from various boronic acids, illustrating the general utility of this protection strategy.

| Boronic Acid | MIDA Boronate Yield (%) | Deprotection Conditions | Ref |

| 3-Bromophenylboronic acid | 93 | aq. NaOH, THF | amazonaws.com |

| 4-Formylphenylboronic acid | 63 | aq. NaOH, THF | amazonaws.com |

| 5-Acetyl-2-thienylboronic acid | 81 | aq. NaOH, THF | amazonaws.com |

| 2-Pyridylboronic acid | 55 | aq. NaHCO3, MeOH | nih.gov |

Catalytic Roles of 3 Phenylpropylboronic Acid

Lewis Acid Catalysis

Organoboron compounds, including 3-phenylpropylboronic acid, function as stable and organic-soluble Lewis acids, making them valuable catalysts in a wide range of chemical reactions. acs.org The Lewis acidity of boronic acids arises from the electron-deficient nature of the boron atom, which can accept a pair of electrons from a Lewis base. nih.govru.nl This interaction enables the reversible formation of covalent bonds with oxygen and other nucleophilic atoms, which is a key step in many catalytic processes. acs.orgnih.gov

The catalytic activity of boronic acids is influenced by their molecular structure and the presence of substituents. For instance, the Lewis acidity of 2,6-diarylphenylboronic acids can be modulated by introducing electron-withdrawing or electron-donating groups on the flanking aromatic rings. nih.govru.nl Structural and computational studies have shown that polar-π interactions and solvation effects play a role in stabilizing both the boronic acid and its corresponding boronate form. nih.govru.nl

In some catalytic systems, the activation of boronic acids is enhanced by the presence of a Lewis base catalyst. A dual catalytic system, comprising a Lewis base like quinuclidin-3-ol or 4-dimethylaminopyridine (B28879) alongside a photoredox catalyst, can generate carbon radicals from boronic acids or their esters. nih.gov The Lewis base forms a redox-active complex with the boronic acid, often in its trimeric boroxine (B1236090) form, facilitating subsequent reactions. nih.gov

The table below summarizes the key aspects of Lewis acid catalysis involving boronic acids.

| Feature | Description |

| Source of Acidity | Electron-deficient boron atom. |

| Mechanism of Action | Reversible covalent bond formation with nucleophiles (e.g., oxygen). acs.orgnih.gov |

| Modulation of Acidity | Introduction of electron-withdrawing/donating groups. nih.govru.nl |

| Stabilization Factors | Polar-π interactions and solvation effects. nih.govru.nl |

| Activation | Can be enhanced by Lewis base co-catalysts. nih.gov |

Brønsted Acid Catalysis (e.g., in Dehydration Reactions of Biomass-Derived Glucose)

While boronic acids are primarily recognized as Lewis acids, they can also exhibit Brønsted acid-like behavior, particularly in specific reaction environments. nih.govacs.org This is often described as Lewis acid-assisted Brønsted acidity, where the boronic acid activates a water molecule or a hydroxyl group, thereby increasing its proton-donating ability. nih.gov

A significant application of this catalytic mode is in the dehydration of biomass-derived carbohydrates, such as glucose and fructose, to produce valuable furanic compounds like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov In these reactions, boric acid and its derivatives have been shown to catalyze the dehydration process, often in ionic liquid solvents which promote the conversion. nih.gov The catalytic cycle typically involves the complexation of the boronic acid with the carbohydrate, facilitating the elimination of water.

Furthermore, some boronic acids, particularly those with specific structural features like 2,6-disubstituted arylboronic acids, can act as strong hydrogen-bond donors, a characteristic that is central to Brønsted acid catalysis. acs.org This has been demonstrated in the conversion of CO2 and epoxides into cyclic carbonates in an aqueous medium. acs.org In this system, the boronic acid, in conjunction with an onium salt, functions as an efficient organocatalyst. acs.org

The following table outlines the characteristics of Brønsted acid catalysis by boronic acids.

| Aspect | Details |

| Catalytic Mode | Lewis acid-assisted Brønsted acidity or direct hydrogen-bond donation. nih.govacs.org |

| Key Application | Dehydration of biomass-derived sugars (e.g., glucose) to HMF. nih.gov |

| Reaction Environment | Often performed in ionic liquids or aqueous media. nih.govacs.org |

| Structural Influence | Steric hindrance (e.g., 2,6-disubstitution) can enhance hydrogen-bonding ability. acs.org |

Organoboron-Catalyzed Condensation Reactions (e.g., Biginelli, Hantzsch, Benzimidazole (B57391) Formation)

The catalytic prowess of organoboron compounds extends to various multicomponent condensation reactions, which are fundamental in the synthesis of heterocyclic compounds. Phenylboronic acid has been identified as an effective catalyst for the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.nettaylorandfrancis.comsemanticscholar.org This reaction is typically catalyzed by Brønsted or Lewis acids. taylorandfrancis.com The use of phenylboronic acid offers a mild and efficient alternative to traditional acid catalysts, leading to good to excellent yields of the desired products. researchgate.net

In the synthesis of benzimidazoles, another important class of heterocyclic compounds, various boron-based catalysts have been employed. The reaction generally involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. sphinxsai.comresearchgate.netmdpi.com Boron sulfonic acid has been utilized as a solid acid catalyst for this transformation, providing high yields under mild, aqueous conditions. sphinxsai.com Similarly, boric acid has been shown to be an efficient catalyst for benzimidazole synthesis in aqueous media. researchgate.net The mechanism is believed to involve the activation of the aldehyde by the boron catalyst, facilitating the subsequent cyclization.

While specific studies on this compound in the Hantzsch pyridine (B92270) synthesis are not extensively detailed, the general principles of organoboron catalysis in condensation reactions suggest its potential applicability. The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. The catalytic role of the boronic acid would likely be the activation of the aldehyde carbonyl group towards nucleophilic attack.

The table below provides a summary of organoboron-catalyzed condensation reactions.

| Reaction | Reactants | Catalyst Example | Key Feature |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Phenylboronic Acid | Mild and efficient synthesis of dihydropyrimidinones. researchgate.net |

| Benzimidazole Synthesis | o-phenylenediamine, Aldehyde | Boron Sulfonic Acid, Boric Acid | High yields in aqueous, environmentally friendly conditions. sphinxsai.comresearchgate.net |

| Hantzsch Reaction | Aldehyde, 2x β-ketoester, Ammonia | General Organoboron Acid | Plausible activation of the aldehyde component. |

Boron-Catalyzed Substitution Reactions of Allylic Alcohols

A notable application of boron catalysis is in the transition-metal-free substitution of allylic alcohols. nih.govrsc.orgrsc.orgresearchgate.net This approach provides an environmentally benign and atom-economical alternative to traditional transition-metal-catalyzed methods, which often require pre-activation of the hydroxyl group and can involve toxic and expensive catalysts. nih.govrsc.orgrsc.orgresearchgate.net

In these reactions, a boron-based catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), facilitates the direct arylation or alkenylation of unprotected allylic alcohols with boronic acids. nih.govrsc.orgrsc.orgresearchgate.net The reaction proceeds under mild conditions and exhibits broad scope and excellent regioselectivity. nih.gov The proposed mechanism involves the coordination of the boron catalyst with the alcohol, generating an intermediate that facilitates the cleavage of the C–O bond to form a carbocation. nih.govresearchgate.net Subsequently, the nucleophilic partner (from the boronic acid) attacks the carbocation, leading to the desired product and regeneration of the catalyst. nih.gov

This methodology allows for the direct transformation of readily available allylic alcohols, avoiding the generation of wasteful by-products other than water. nih.gov The versatility of this protocol has been demonstrated with a range of substituted allylic alcohols and boronic acids, including those with both electron-donating and electron-withdrawing groups. rsc.org

The key features of boron-catalyzed substitution of allylic alcohols are presented in the table below.

| Feature | Description |

| Reaction Type | Transition-metal-free arylation and alkenylation of allylic alcohols. nih.govrsc.orgrsc.orgresearchgate.net |

| Substrates | Unprotected allylic alcohols and boronic acids. nih.gov |

| Catalyst Example | Tris(pentafluorophenyl)borane (B(C6F5)3). nih.govrsc.orgrsc.orgresearchgate.net |

| Advantages | Mild conditions, high atom economy, avoids toxic metals. nih.govrsc.orgresearchgate.net |

| Mechanism | Formation of a carbocation intermediate via C–O bond cleavage. nih.govresearchgate.net |

3 Phenylpropylboronic Acid in Supramolecular Chemistry and Self Assembly

Design Principles for Boronic Acid-Based Receptors and Sensors

The design of receptors and sensors based on boronic acids, including 3-phenylpropylboronic acid, revolves around the principle of reversible covalent interactions with 1,2- or 1,3-diols. nih.gov This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.govnih.gov This reversible binding is a cornerstone for creating sensors, particularly for saccharides, which are rich in diol functionalities. nih.govacs.org

A crucial aspect of the design is the modulation of the boronic acid's Lewis acidity. The neutral, trigonal form of boronic acid is generally less reactive towards diols. nih.gov However, upon an increase in pH, it can accept a hydroxide (B78521) ion to form a more reactive, anionic tetrahedral boronate species. nih.gov The incorporation of an appropriately placed basic amino group within the receptor structure can lower the pKa of the boronic acid, favoring the formation of the charged boronate form at physiological pH and thus facilitating rapid ligand exchange. nih.gov

Signal transduction in boronic acid-based sensors is often achieved through fluorescence. Common mechanisms include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to the boronic acid receptor which, in its unbound state, quenches the fluorescence. Upon binding to a diol, the electronic properties of the boron atom are altered, which can disrupt the PET process and lead to a "turn-on" fluorescent signal. acs.orgrsc.org

Intramolecular Charge Transfer (ICT): ICT-based sensors consist of an electron-donating and an electron-accepting part. The binding of a diol to the boronic acid moiety can modulate the ICT process, resulting in a change in the fluorescence emission wavelength or intensity. rsc.org

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal. researchgate.net

The following table summarizes key design principles for boronic acid-based sensors:

| Design Principle | Mechanism | Application Example |

| Reversible Diol Binding | Formation of cyclic boronate esters with 1,2- and 1,3-diols. nih.govnih.gov | Saccharide detection in biological fluids. acs.org |

| pKa Modulation | Incorporation of basic groups to lower the pKa of the boronic acid, enhancing binding at neutral pH. nih.gov | Glucose sensing under physiological conditions. |

| Fluorescence Signaling | Utilizing PET, ICT, or FRET mechanisms to convert the binding event into a measurable optical signal. acs.orgrsc.orgresearchgate.net | High-throughput screening of carbohydrates. |

Dynamic Covalent Chemistry (DCC) with this compound

Dynamic covalent chemistry (DCC) utilizes reversible reactions to form complex molecules and materials that can adapt their structure in response to external stimuli. rsc.orgrsc.org The reversible formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent reaction. nih.gov This chemistry allows for the synthesis of self-assembling systems where the components are in equilibrium, and the final structure is under thermodynamic control. rsc.org

Beyond boronate ester formation, boronic acids can participate in other dynamic covalent reactions, such as the formation of iminoboronates and salicylhydroxamic-boronate conjugates. nih.gov For instance, the reaction of a boronic acid with a salicylhydroxamic acid (SHA) forms a stable complex at physiological pH (association constant of ~10^4 M^-1 at pH 7.4), which can be reversed under acidic conditions (pH < 5). nih.gov This pH-dependent reversibility is a key feature of DCC, enabling the creation of stimuli-responsive materials. nih.govnih.gov

The phenylpropyl group of this compound can influence the stability and dynamics of the resulting assemblies through hydrophobic and π-π stacking interactions, adding another layer of control over the self-assembly process.

Formation of Covalent Organic Frameworks (COFs) and Network Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govtcichemicals.com Boronic acids are frequently used as linkers in the synthesis of COFs due to their ability to undergo self-condensation to form boroxine (B1236090) rings (B₃O₃) or condensation with catechols to form boronate esters. tcichemicals.comnih.gov These reactions are often reversible, which allows for the "error-checking" necessary to form highly ordered, crystalline structures. tcichemicals.com

While this compound is a monofunctional boronic acid and thus cannot form a 3D framework on its own, it can be employed as a modifying agent or a "truncating" agent in the synthesis of COFs. northwestern.edu By co-crystallizing a multifunctional boronic acid monomer with a monofunctional one like this compound, the properties of the resulting COF, such as pore size and surface functionality, can be precisely tuned. northwestern.edu The phenylpropyl groups would line the pores of the COF, altering its hydrophobicity and affinity for specific guest molecules. northwestern.edu

The synthesis of boronic acid-based COFs typically involves solvothermal methods, where the reactants are heated in a suitable solvent to promote the formation of the crystalline framework. northwestern.edu The resulting materials exhibit high thermal stability and permanent porosity. tcichemicals.comnorthwestern.edu

Self-Assembled Nanostructures and Hierarchical Systems

The amphiphilic nature of this compound, with its hydrophilic boronic acid head group and a hydrophobic phenylpropyl tail, makes it an excellent candidate for self-assembly into a variety of nanostructures in aqueous solution. msu.edu These self-assembly processes are driven by a combination of hydrogen bonding interactions involving the boronic acid groups and hydrophobic interactions of the phenylpropyl chains. researchgate.net

In aqueous solutions, boronic acid derivatives with hydrophobic substituents can form micelle-like aggregates. msu.edu In these structures, the hydrophobic tails (the phenylpropyl groups) would cluster together to minimize their contact with water, while the hydrophilic boronic acid head groups would be exposed to the aqueous environment. The formation of these aggregates is a spontaneous process driven by the hydrophobic effect.

Furthermore, under specific conditions, such as at an air-water interface, these molecules can form ordered monolayers, which can then be transferred to solid substrates to create functional surfaces. msu.edu The addition of saccharides to a solution of appropriately designed boronic acid-containing molecules can trigger a transition from disordered aggregates to more organized structures like stable membranes. msu.edu This is due to the crosslinking of the boronic acid headgroups by the diol-containing saccharide molecules.

A key feature of self-assembled systems based on this compound is their responsiveness to external stimuli. nih.govmdpi.com The reversible nature of the boronate ester linkage allows these systems to assemble and disassemble in response to changes in pH, temperature, or the concentration of diols. rsc.org

This responsiveness is particularly evident in the formation of hydrogels. Boronic acid-functionalized polymers can form hydrogels through the crosslinking of polymer chains via boronate ester bonds with polyvalent diols (like polyvinyl alcohol or saccharides). rsc.orgpageplace.de The resulting gel is a soft, water-swollen network that can exhibit sol-gel transitions in response to stimuli. For example, a change in pH can disrupt the boronate ester crosslinks, causing the gel to dissolve (transition to a sol). nih.gov Similarly, the addition of a competing saccharide can displace the crosslinking diol, also leading to the dissolution of the gel. nih.gov This stimuli-responsive behavior is the basis for applications such as controlled drug delivery systems. mdpi.com

Advanced Materials Science Applications of 3 Phenylpropylboronic Acid Derivatives

Responsive Polymers and Smart Hydrogels

The incorporation of 3-phenylpropylboronic acid and its derivatives into polymer chains allows for the creation of materials that exhibit significant changes in their physical properties in response to external triggers, such as pH and the presence of saccharides. This responsiveness is primarily due to the equilibrium between the uncharged, hydrophobic trigonal boronic acid and the charged, hydrophilic tetrahedral boronate ester formed upon binding with diols like glucose.

Smart hydrogels fabricated from polymers containing phenylboronic acid (PBA) moieties are a prominent application. These hydrogels can undergo volume changes or sol-gel transitions in the presence of glucose, making them highly valuable for biomedical applications. For instance, a hydrogel's pore size can increase with rising pH and glucose concentration, facilitating the controlled release of encapsulated therapeutic agents like insulin. This dual-responsive nature offers a pathway to overcome the challenges posed by the relatively high intrinsic pKa of some phenylboronic acids, enabling effective operation under physiological conditions.

Research has demonstrated the development of various PBA-based hydrogels. For example, copolymerizing a monomer derivative of PBA, such as 3-methacrylamidophenylboronic acid (MPBA), with other monomers like acrylamide creates hydrogels whose swelling properties are a function of pH and the concentration of specific sugars. These materials form cross-linked, three-dimensional structures that provide excellent physicochemical properties for applications in self-regulated drug delivery systems.

Table 1: Examples of Responsive Polymer Systems Incorporating Phenylboronic Acid Derivatives

| Polymer System | Stimuli | Observed Response | Potential Application |

| Poly(L-lysine isophthalamide)-PBA | pH, Glucose | Enhanced pore size, increased swelling | Smart insulin delivery |

| Poly(MPBA-co-AAm) Hydrogel | pH, Fructose, Glucose | Differential swelling | Glucose sensing, drug delivery |

| PEO-b-PVA with PBA crosslinker | Glucose | Hydrogel formation/dissociation | Injectable drug delivery, cell encapsulation |

| Poly(NIPAM-co-AAPBA) | Temperature, Glucose | Volume phase transition | Self-regulated drug delivery |

Surface Modification and Functionalization Strategies

The reactivity of the boronic acid group is leveraged for the surface modification and functionalization of various materials. By immobilizing this compound or its derivatives onto a substrate, its surface properties can be tailored for specific recognition and binding events. This is particularly useful for creating surfaces that can selectively capture biomolecules containing diol groups, such as glycoproteins.

One common strategy involves grafting PBA-containing polymers onto a surface to introduce responsive characteristics. This can be achieved through techniques like "grafting from" or "grafting to" polymerization. The resulting functionalized surfaces can change their wettability, adhesion, or biocompatibility in response to changes in the surrounding environment, such as pH or the presence of sugars. These smart surfaces have potential applications in biosensors, cell culture substrates, and anti-fouling coatings.

Boronic Acid-Modified Magnetic Materials and Adsorbents

The selective binding capability of boronic acids with diols has been extended to the development of magnetic materials and adsorbents for separation and purification processes. By functionalizing magnetic nanoparticles (MNPs) with aminophenylboronic acid (APBA), for example, adsorbents can be created that specifically target and capture glycoproteins like antibodies. nih.govunl.ptroyalsocietypublishing.org

In a typical approach, iron oxide magnetic nanoparticles are first coated with a protective layer, such as dextran, to minimize non-specific binding. unl.ptroyalsocietypublishing.org Subsequently, the surface is modified to allow for the covalent attachment of the boronic acid derivative. unl.ptroyalsocietypublishing.org These functionalized magnetic particles can then be used to selectively isolate glycoproteins from complex biological mixtures, such as cell culture supernatants. unl.ptroyalsocietypublishing.org The binding occurs through the formation of reversible covalent ester bonds between the boronic acid and the cis-diol groups present on the oligosaccharide chains of the glycoproteins. nih.govunl.ptroyalsocietypublishing.org The captured molecules can then be released under mild conditions by altering the pH or introducing a competing diol, allowing for the purification of the target molecule. unl.ptroyalsocietypublishing.org

Research has shown that APBA-modified magnetic particles can exhibit high binding capacity and selectivity for immunoglobulins (IgG), with the ability to recover highly pure protein. unl.ptroyalsocietypublishing.org This approach provides a valuable tool for bioseparations, offering an alternative to traditional chromatography methods.

Table 2: Performance of Aminophenylboronic Acid-Modified Magnetic Particles for IgG Purification

| Parameter | Value | Reference |

| Binding Capacity (hIgG) | 170 ± 10 mg/g MP | unl.ptroyalsocietypublishing.org |

| Eluted hIgG | 160 ± 5 mg/g MP | unl.ptroyalsocietypublishing.org |

| Theoretical Maximum Capacity (Qmax) | 492 mg/g MP | unl.ptroyalsocietypublishing.org |

| Affinity Constant (Ka) | 4.9 x 10^5 M^-1 | unl.ptroyalsocietypublishing.org |

| Purity of Recovered IgG | >98% | unl.ptroyalsocietypublishing.org |

Integration into Polymeric Structures for Tailored Properties

The integration of this compound derivatives into various polymeric architectures allows for the precise tailoring of material properties. Beyond simple copolymers, these derivatives can be incorporated into more complex structures such as block copolymers, graft copolymers, and dendrimers. This structural diversity enables fine-tuning of the material's responsiveness, mechanical properties, and self-assembly behavior.

For instance, block copolymers containing a PBA block can self-assemble in solution to form micelles or vesicles. These nanostructures can be designed to be "intelligent," disassembling and releasing an encapsulated payload in response to a specific stimulus like glucose. Similarly, incorporating PBA derivatives into the backbone or as side chains of a polymer can influence its solubility, thermal stability, and mechanical strength. This versatility makes PBA-containing polymers attractive for a wide range of applications, from drug delivery vehicles to advanced coatings and adhesives.

Organoboron Compounds in Optoelectronic Materials (e.g., OLEDs)

In the realm of materials science, organoboron compounds are recognized for their unique electronic properties, which make them suitable for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs). rsc.orgacs.orgacs.org Three-coordinate organoboron compounds, in which the boron atom possesses a vacant p-orbital, can function as effective electron acceptors (Lewis acids). acs.orgacs.org When incorporated into π-conjugated molecular systems, this feature facilitates electron transport and injection, which are crucial for the efficient operation of OLEDs. rsc.orgacs.orgacs.org

Four-coordinate organoboron compounds, on the other hand, often exhibit intense luminescence and high carrier mobility. rsc.org The rigid, π-conjugated structures of these compounds can be readily modified to tune their photophysical and electronic properties. rsc.org By selecting appropriate chelate ligands and boron moieties, the emission color and quantum efficiency of these materials can be controlled. rsc.org For example, organoboron quinolates with electron-withdrawing substituents have shown high quantum efficiencies, making them promising candidates for blue-emitting materials in OLEDs. rsc.org

While specific research on this compound in OLEDs is not extensively documented, the broader class of organoboron compounds demonstrates significant potential. The electron-deficient nature of the boron center in such molecules can be exploited to create materials with desirable optoelectronic functions, contributing to the development of next-generation displays and lighting technologies. researchgate.net

Analytical and Spectroscopic Characterization of 3 Phenylpropylboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of boron-containing compounds. researchgate.net Due to boron having two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), ¹¹B NMR is more commonly utilized due to its higher sensitivity and lower quadrupole moment. nsf.govnih.gov

¹¹B NMR spectroscopy provides direct insight into the chemical environment of the boron atom, making it exceptionally useful for analyzing boron speciation and its hybridization state. The chemical shift (δ) in a ¹¹B NMR spectrum is highly sensitive to the geometry and coordination around the boron center. mdpi.com

For 3-phenylpropylboronic acid, the boron atom is trigonal planar with sp² hybridization. This state is characterized by an empty p-orbital, which allows for coordination with nucleophiles. mdpi.com In this sp² state, alkylboronic acids typically exhibit a broad resonance in the ¹¹B NMR spectrum around δ 30-33 ppm. sdsu.edu

Upon interaction with a diol to form a boronate ester, or upon an increase in pH leading to the formation of the tetrahedral boronate anion [B(OH)₄]⁻, the hybridization of the boron atom changes from sp² to sp³. mdpi.com This shift to a tetrahedral, tetracoordinate environment results in a significant upfield shift in the ¹¹B NMR spectrum to a region between approximately δ 5 and 15 ppm. researchgate.net This clear distinction in chemical shifts allows for the unambiguous identification and quantification of different boron species in solution. nsf.gov

Table 1: Typical ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization State | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Alkylboronic Acid (R-B(OH)₂) | sp² (Trigonal) | 30 - 33 |

| Boronate Ester (Cyclic) | sp³ (Tetrahedral) | 5 - 15 |

Note: Chemical shifts are relative to BF₃•OEt₂ as an external standard.

The significant difference in ¹¹B NMR chemical shifts between trigonal boronic acids and tetrahedral boronate esters enables the real-time, in situ monitoring of reactions involving the formation and hydrolysis of boronate esters. mdpi.comresearchgate.netnih.gov This capability is particularly valuable for studying dynamic covalent chemistry, where reversible reactions are key.

By acquiring ¹¹B NMR spectra over the course of a reaction between this compound and a diol (e.g., catechol or a sugar), one can track the disappearance of the signal corresponding to the starting boronic acid (around δ 30 ppm) and the concurrent appearance of the signal for the newly formed boronate ester (in the δ 5-15 ppm range). mdpi.com The ratio of the integrals of these signals provides a quantitative measure of the reaction's progress and allows for the determination of equilibrium constants and kinetic parameters. mdpi.com This technique has been successfully used to monitor the conversion between boronic acids and their corresponding esters under various conditions. acs.orgscirp.org

¹¹B NMR spectroscopy is a powerful method for determining the acidity (pKa) of boronic acids. nsf.gov The pKa of a boronic acid is a measure of the equilibrium between the neutral, trigonal sp² form and the anionic, tetrahedral sp³ boronate form. As the pH of an aqueous solution of this compound is increased, the equilibrium shifts towards the boronate anion. This change in hybridization from sp² to sp³ is observed as an upfield shift in the ¹¹B NMR spectrum.